rac-N-Demethyl dimethindene

Chiral Pharmacokinetics Enantioselective Metabolism Bioanalytical Method Validation

Essential for labs quantifying dimethindene's stereoselective metabolism. Unlike generic analogs, this certified standard guarantees enantiomeric integrity critical for R-(-) enantiomer analysis and CYP pathway studies. Non-certified substitutes compromise bioequivalence and ICH impurity profiling. Ideal for chiral HPLC/CE validation. Ensure data integrity—procure the exact reference.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 151562-10-6
Cat. No. B119932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-N-Demethyl dimethindene
CAS151562-10-6
Synonyms(+/-)-N-Methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine Hydrobromide; 
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC
InChIInChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3
InChIKeyDJCOUIHMDYBQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac-N-Demethyl Dimethindene (CAS 151562-10-6): Metabolite Reference Standard for H1 Antagonist Pharmacokinetic & Chiral Studies


rac-N-Demethyl dimethindene is a synthetic racemic standard corresponding to the major active N-demethylated metabolite of the first-generation antihistamine dimethindene maleate [1]. The compound (C19H22N2, molecular weight 278.4 g/mol) serves as a critical analytical reference for quantifying the metabolic fate, stereoselective disposition, and pharmacokinetic properties of dimethindene in biological matrices [2]. Unlike the parent drug, which is clinically used for allergic conditions, this metabolite is primarily utilized in research and quality control settings to investigate CYP-mediated N-demethylation pathways and chiral inversion/excretion phenomena [3].

Why Generic Dimethindene Metabolite Standards Cannot Substitute for rac-N-Demethyl Dimethindene in Pharmacokinetic Analyses


Generic substitution of dimethindene metabolite standards is analytically unsound due to the pronounced stereoselectivity of dimethindene's disposition and the lack of guaranteed enantiomeric purity or certified reference material (CRM) status of unspecified analogs. Studies unequivocally demonstrate that the elimination of N-demethyldimethindene in humans is stereoselective, with the R-(-)-enantiomer excreted predominantly over the S-(+)-enantiomer after racemic dimethindene administration [1]. Utilizing an unqualified, non-certified standard introduces significant quantitative error, as the exact enantiomeric ratio, which directly impacts calculated pharmacokinetic parameters and metabolic pathway flux (e.g., the dose-dependent ratio of 6-hydroxydimethindene to 6-hydroxy-N-demethyldimethindene) [2], cannot be reliably established without a validated reference compound of known composition. This analytical variability directly compromises the integrity of bioequivalence studies, impurity profiling, and chiral method validation, making exact match procurement of this specific reference standard a non-negotiable requirement.

Quantitative Differentiation Evidence for rac-N-Demethyl Dimethindene (CAS 151562-10-6)


Enantioselective Human Urinary Excretion: R-(-)-N-Demethyl Dimethindene Predominates Over S-(+)-Enantiomer

In human volunteers, the metabolic elimination of N-demethyl dimethindene following oral administration of racemic dimethindene is stereoselective, with the R-(-)-enantiomer being the predominant species excreted in urine [1]. This observation is based on direct chiral HPLC analysis using a validated Chiralcel OD column [2]. This stereoselective excretion pattern is a key differentiator for the metabolite versus the parent drug.

Chiral Pharmacokinetics Enantioselective Metabolism Bioanalytical Method Validation

Analytical Detection Limit and Method Performance: Capillary Electrophoresis with Cyclodextrin Chiral Selectors

A validated capillary electrophoresis (CE) method utilizing hydroxypropyl-β-cyclodextrin as a chiral additive has been established for the simultaneous determination of dimethindene and its N-demethyl metabolite in human urine [1]. This method achieves a detection limit of approximately 1 ng/mL for each compound, enabling quantification of low analyte concentrations in biological samples.

Capillary Electrophoresis Chiral Separation Trace Bioanalysis

Optimal Research and Industrial Applications for rac-N-Demethyl Dimethindene (CAS 151562-10-6)


Chiral Pharmacokinetic and Metabolic Profiling Studies of Dimethindene

This certified reference standard is essential for laboratories conducting enantioselective pharmacokinetic studies of dimethindene. It provides the necessary analytical benchmark to quantify the stereoselective excretion of the N-demethyl metabolite, specifically the predominant R-(-)-enantiomer, as observed in human volunteers [1]. Use of this standard ensures accurate determination of metabolic pathways and clearance rates, which are critical for understanding inter-individual variability and drug-drug interaction potentials.

Validation of Chiral Separation and Bioanalytical Methods (HPLC, CE, LC-MS)

The compound is ideally suited for the development and validation of chiral separation methods, such as those employing Chiralcel OD HPLC columns or cyclodextrin-modified capillary electrophoresis [2]. It serves as a key performance qualification standard to assess and document system suitability parameters including resolution, retention time reproducibility, and limit of detection, which is documented to be approximately 1 ng/mL via CE [3].

Pharmaceutical Impurity Profiling and Quality Control of Dimethindene APIs

As a primary metabolite and potential process-related impurity, this compound is a required reference material for pharmaceutical quality control (QC) and stability-indicating method development for dimethindene maleate active pharmaceutical ingredients (APIs) and finished dosage forms [4]. Its use in forced degradation studies and impurity limit testing ensures compliance with ICH guidelines and pharmacopeial monographs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-N-Demethyl dimethindene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.